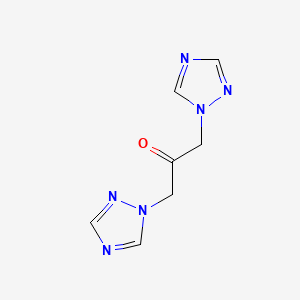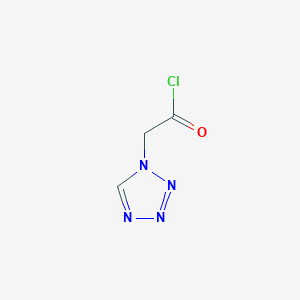
Cephalexin-Diketopiperazin
Übersicht
Beschreibung
A degradation product of Cephalosporins
Wissenschaftliche Forschungsanwendungen
Biologische Aktivitäten
Diketopiperazine, einschließlich Cephalexin-Diketopiperazin, sind potenzielle Strukturen mit umfangreichen biologischen Funktionen {svg_1}. Sie haben schon lange große Aufmerksamkeit von Forschern auf dem Gebiet der Naturstoffe auf sich gezogen {svg_2}. Diese Verbindungen besitzen einen stabilen sechsgliedrigen Ring, der ein wichtiges Pharmakophor ist {svg_3}.
Marine Drogen
Marine Organismen haben sich als eine breite Quelle für die Entdeckung von Diketopiperazin-Derivaten erwiesen {svg_4}. In den letzten Jahren wurden immer mehr interessante bioaktive Diketopiperazine aus verschiedenen marinen Lebensräumen gefunden {svg_5}.
Arzneimittelforschung
Diketopiperazine haben nicht nur antimikrobielle, antitumorale und antivirale Aktivitäten {svg_6}, sondern auch eine relativ seltene Behandlung von ischämischen Hirnverletzungen {svg_7}, Quorum-Sensing-Signalisierung {svg_8}, Anti-Alzheimer {svg_9}, Hemmung der Mikrotubuli-Polymerisation {svg_10} und Hämosuppressoraktivität {svg_11}.
Selbstassemblierung zu Gelen
This compound kann eine Vielzahl biologischer Aktivitäten ausüben und eine ausgeprägte Resistenz gegen enzymatischen Abbau sowie eine Neigung zur Selbstassemblierung zu Gelen zeigen, im Vergleich zu den linearen Dipeptid-Gegenstücken {svg_12}.
Funktionelle Materialien
Diketopiperazine haben großes Interesse in einer Vielzahl von Bereichen geweckt, die von funktionellen Materialien bis hin zur Arzneimittelforschung reichen {svg_13}. Ihre selbstausrichtenden Eigenschaften machen sie ideal für die Herstellung von Funktionsmaterialien {svg_14}.
Präbiotische Chemie
Die Untersuchung einfacher Systeme wie Diketopiperazine könnte das Verständnis der präbiotischen Chemie fördern, im Verhältnis zur potenziellen Rolle von Peptid-basierten organisierten Strukturen bei der Entstehung katalytischer Aktivität {svg_15}.
Wirkmechanismus
Target of Action
Cephalexin Diketopiperazine, also known as DTXSID30747310 or 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid, primarily targets bacterial cell wall synthesis . It binds to one or more of the penicillin-binding proteins (PBPs), which play a crucial role in the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls .
Mode of Action
Cephalexin Diketopiperazine inhibits bacterial cell wall synthesis by interacting with its targets, the PBPs . This interaction inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to the breakdown and eventual death of the bacterial cell .
Biochemical Pathways
The biochemical pathways affected by Cephalexin Diketopiperazine involve the inhibition of cell wall synthesis in bacteria . This results in the disruption of bacterial cell wall integrity, leading to cell lysis and death . The downstream effects include the eradication of bacterial infections.
Pharmacokinetics
Cephalexin Diketopiperazine’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability . .
Result of Action
The molecular and cellular effects of Cephalexin Diketopiperazine’s action include the disruption of bacterial cell wall synthesis, leading to cell lysis and death . This results in the eradication of bacterial infections.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cephalexin Diketopiperazine . For instance, it has been shown to be generally stable when exposed to temperatures up to 60 °C, ultraviolet light or visible light in the 300–800 nm wavelength range, and 75% relative humidity . Under acidic, basic, hydrogen peroxide, and metal ion oxidative conditions, cephalexin diketopiperazine showed degradation susceptibility .
Eigenschaften
IUPAC Name |
2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-8-7-24-15(19-10(8)16(22)23)12-14(21)17-11(13(20)18-12)9-5-3-2-4-6-9/h2-6,11-12,15,19H,7H2,1H3,(H,17,21)(H,18,20)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVLRSBBXLRVEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(SC1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747310 | |
| Record name | 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59865-11-1 | |
| Record name | 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)






![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)


![2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-](/img/structure/B601341.png)

